Trh-gly

描述

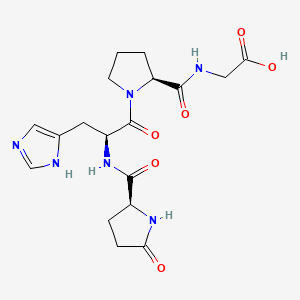

Structure

3D Structure

属性

IUPAC Name |

2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O6/c25-14-4-3-11(22-14)16(28)23-12(6-10-7-19-9-21-10)18(30)24-5-1-2-13(24)17(29)20-8-15(26)27/h7,9,11-13H,1-6,8H2,(H,19,21)(H,20,29)(H,22,25)(H,23,28)(H,26,27)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVCLHYFVGHUCM-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201005815 | |

| Record name | N-[Hydroxy(1-{N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]histidyl}pyrrolidin-2-yl)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85344-77-0 | |

| Record name | Thyrotropin-releasing hormone, gly | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085344770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(1-{N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]histidyl}pyrrolidin-2-yl)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Crucial Role of TRH-Gly in the Biosynthesis of Thyrotropin-Releasing Hormone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of Thyrotropin-Releasing Hormone (TRH), with a specific focus on the pivotal role of its immediate precursor, TRH-Glycine (TRH-Gly). Understanding the intricate enzymatic cascade that governs the maturation of TRH is essential for research into neuroendocrine regulation and for the development of novel therapeutics targeting the hypothalamic-pituitary-thyroid (HPT) axis.

Introduction: The TRH Biosynthetic Pathway

Thyrotropin-Releasing Hormone (TRH), a tripeptide (pGlu-His-Pro-NH2), is a key neurohormone primarily synthesized in the hypothalamus. It plays a central role in regulating the synthesis and secretion of thyroid-stimulating hormone (TSH) from the anterior pituitary gland. The biosynthesis of TRH is a multi-step process involving the post-translational modification of a large precursor protein, prepro-TRH. This precursor undergoes a series of enzymatic cleavages and modifications within the regulated secretory pathway to yield multiple copies of the mature, biologically active TRH.

The journey from the initial gene product to the final active hormone is a tightly regulated process, with this compound emerging as the final intermediate before the generation of bioactive TRH. The conversion of this compound to TRH is a critical and rate-limiting step, highlighting its importance in the overall regulation of TRH production.

The Molecular Architecture of TRH Biosynthesis

The synthesis of TRH begins with the translation of prepro-TRH mRNA into a large precursor protein. In rats, this precursor is a 29 kDa polypeptide containing five copies of the TRH progenitor sequence, Gln-His-Pro-Gly, each flanked by pairs of basic amino acids (Lys-Arg or Arg-Arg).[1] The processing of this prohormone occurs in a sequential manner as it traverses the secretory pathway.

The key enzymatic players in this intricate process are:

-

Prohormone Convertases (PCs): Primarily PC1/3 and to a lesser extent PC2, these endopeptidases initiate the processing of pro-TRH by cleaving at the paired basic residues flanking the TRH progenitor sequences. This cleavage occurs mainly in the trans-Golgi network (TGN).

-

Carboxypeptidase E (CPE): Following the action of PCs, CPE removes the C-terminal basic residues (lysine and arginine) from the resulting peptide intermediates.

-

Peptidylglycine alpha-Amidating Monooxygenase (PAM): This is the final and crucial enzyme in the pathway. It catalyzes the conversion of the glycine-extended precursor, this compound (Gln-His-Pro-Gly), into the mature, amidated TRH.

The final maturation steps, including the action of PAM, are thought to occur within secretory granules.

Below is a graphical representation of the TRH biosynthesis pathway:

The Central Role of this compound and its Conversion by PAM

This compound stands as the penultimate precursor to bioactive TRH. Its conversion to the amidated form is not a spontaneous event but a highly specific enzymatic reaction catalyzed by Peptidylglycine alpha-Amidating Monooxygenase (PAM). This enzyme is critical for the bioactivation of many neuropeptides and peptide hormones, as the C-terminal amide is often essential for their biological activity.

PAM is a bifunctional enzyme containing two catalytic domains that act sequentially:[2]

-

Peptidylglycine α-hydroxylating monooxygenase (PHM): This domain, dependent on copper and ascorbate (B8700270), hydroxylates the α-carbon of the C-terminal glycine (B1666218) of this compound.

-

Peptidyl-α-hydroxyglycine α-amidating lyase (PAL): This domain then cleaves the N-Cα bond of the hydroxylated glycine, releasing glyoxylate (B1226380) and the amidated TRH peptide.

The overall reaction is as follows:

Gln-His-Pro-Gly + O₂ + Ascorbate → Gln-His-Pro-NH₂ + Glyoxylate + Dehydroascorbate + H₂O

The expression and activity of PAM can be a key regulatory point in determining the final output of mature TRH.

The workflow for the enzymatic conversion of this compound to TRH by PAM is depicted below:

Quantitative Data on TRH and this compound Distribution

The relative concentrations of TRH and its precursor, this compound, vary significantly across different tissues, reflecting differential rates of synthesis and processing. The ratio of this compound to TRH can provide insights into the efficiency of the final amidation step catalyzed by PAM in a given tissue. Generally, neural tissues exhibit a higher efficiency of conversion, as indicated by a lower this compound/TRH ratio.

Table 1: Distribution of TRH and this compound in Adult Rat Tissues

| Tissue | Mean TRH Concentration (pg/mg tissue) | Mean this compound Concentration (pg/mg tissue) | Mean this compound/TRH Ratio |

| Hypothalamus | 126 | 5.04 | 0.04 |

| Pituitary Gland | 28 | 13.1 | 0.47 |

| Cerebellum | 14 | 2.1 | 0.15 |

| Cerebrum | 7.7 | 1.2 | 0.16 |

| Prostate | 1.26 | 83.3 | 66.1 |

| Spleen | 0.56 | 19.0 | 33.9 |

| Adrenal Gland | 1.9 | 16.2 | 8.5 |

| Kidney | 0.95 | 13.3 | 14.0 |

| Duodenum | 1.2 | 19.8 | 16.5 |

| Stomach | 1.1 | 6.3 | 5.7 |

| Pancreas | 4.8 | 2.7 | 0.56 |

| Serum | 12.4 pg/ml | 76.5 pg/ml | 6.17 |

Data adapted from Mitsuma et al. (1990).[3][4]

These data suggest that the conversion of this compound to TRH is a highly efficient process in the hypothalamus, the primary site of TRH's neuroendocrine function.[4] In contrast, in peripheral tissues like the prostate, this compound is found in much higher concentrations than mature TRH, indicating that the amidation step may be a rate-limiting factor in these tissues.[3][4]

Experimental Protocols

Accurate quantification of TRH, this compound, and the activity of the enzymes involved in their biosynthesis is fundamental to research in this field. Below are outlines of key experimental protocols.

Radioimmunoassay (RIA) for TRH and this compound

RIA is a highly sensitive method for quantifying the concentrations of TRH and this compound in tissue extracts and biological fluids.

Principle: This competitive binding assay utilizes a specific antibody against the target peptide (TRH or this compound) and a radiolabeled version of that peptide. The unlabeled peptide in the sample competes with the radiolabeled peptide for binding to the antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled peptide in the sample.

General Protocol:

-

Sample Preparation: Tissues are typically extracted with acetic acid to preserve the peptides and inactivate degradative enzymes. The extracts are then lyophilized and reconstituted in assay buffer.

-

Antibody Incubation: A specific primary antibody (e.g., rabbit anti-TRH) is incubated with the sample or standard and a fixed amount of radiolabeled TRH (e.g., ¹²⁵I-TRH).

-

Separation of Bound and Free Antigen: A secondary antibody (e.g., goat anti-rabbit IgG) is added to precipitate the primary antibody-antigen complexes. Centrifugation pellets the bound fraction.

-

Quantification: The radioactivity in the pellet (bound fraction) is measured using a gamma counter.

-

Standard Curve: A standard curve is generated using known concentrations of the unlabeled peptide, and the concentrations in the samples are determined by interpolation.

Peptidylglycine α-Amidating Monooxygenase (PAM) Activity Assay

This assay measures the enzymatic activity of PAM by quantifying the conversion of a glycine-extended substrate to its amidated product.

Principle: A common method involves using a synthetic, radiolabeled substrate, such as ¹²⁵I-D-Tyr-Val-Gly. The amidated product, ¹²⁵I-D-Tyr-Val-NH₂, is then separated from the unreacted substrate, and the radioactivity of the product is measured.[5]

General Protocol:

-

Enzyme Source: PAM can be obtained from tissue homogenates (e.g., pituitary, hypothalamus) or from cell culture media.

-

Reaction Mixture: The enzyme source is incubated with the radiolabeled substrate in a buffer containing necessary cofactors, including copper (e.g., 1 µM CuSO₄) and ascorbate (e.g., 2 mM). The reaction is typically carried out at an optimal pH of 5.0-5.5.

-

Reaction Termination: The reaction is stopped, for example, by the addition of a strong acid.

-

Separation: The amidated product is separated from the glycine-extended substrate using techniques such as thin-layer chromatography (TLC) or ion-exchange chromatography.[5]

-

Quantification: The radioactivity of the product is quantified using a radiochromatoscanner (for TLC) or a gamma counter (for chromatography fractions). Enzyme activity is expressed as the amount of product formed per unit time per amount of protein.

High-Performance Liquid Chromatography (HPLC) for TRH and this compound Separation

HPLC is a powerful technique for separating and quantifying TRH and this compound, often used in conjunction with RIA or mass spectrometry for detection.

Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.

General Protocol:

-

Sample Preparation: Tissue extracts are prepared as for RIA and may require further purification or concentration.

-

Chromatographic System: A reversed-phase column (e.g., C18) is used.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., containing trifluoroacetic acid) is typically used for elution.

-

Detection: The eluted peptides can be detected by UV absorbance at a specific wavelength (e.g., 214 nm) or collected for subsequent analysis by RIA or mass spectrometry.

-

Quantification: The concentration of each peptide can be determined by comparing its peak area to that of known standards.

The logical workflow for a typical experiment to quantify TRH and this compound is as follows:

Conclusion

This compound is an indispensable intermediate in the biosynthesis of mature, biologically active TRH. Its conversion to TRH, catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase, represents the final and a potentially rate-limiting step in this critical neuroendocrine pathway. The differential tissue distribution of TRH and this compound underscores the tissue-specific regulation of TRH biosynthesis. A thorough understanding of the roles of this compound and the enzymes involved in its processing is paramount for advancing our knowledge of hypothalamic-pituitary-thyroid axis regulation and for the development of targeted therapeutic interventions for related disorders. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this complex and vital biological process.

References

- 1. Regulation of the Hypothalamic Thyrotropin Releasing Hormone (TRH) Neuron by Neuronal and Peripheral Inputs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidylglycine alpha-amidating monooxygenase - Wikipedia [en.wikipedia.org]

- 3. Distribution of thyrotropin-releasing hormone (TRH) and precursor peptide (this compound) in adult rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Determination of peptidylglycine alpha-amidating monooxygenase activity in human serum by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on TRH-Gly as a Prohormone for Thyrotropin-Releasing Hormone

Executive Summary

Thyrotropin-Releasing Hormone (TRH), a tripeptide (pGlu-His-Pro-NH₂), is a critical regulator of the hypothalamic-pituitary-thyroid (HPT) axis.[1][2] Its biological activity is contingent on a C-terminal amide group, which is the final product of a complex post-translational processing cascade. This guide delves into the core of TRH biosynthesis, focusing on its immediate glycine-extended precursor, this compound (Gln-His-Pro-Gly). We will explore the enzymatic conversion of this compound to mature TRH, the quantitative aspects of this process, the signaling pathways involved, and the experimental protocols essential for its study. Understanding this prohormone conversion is paramount for research into thyroid regulation and for the development of novel therapeutics targeting the HPT axis.

The Biosynthesis of Thyrotropin-Releasing Hormone

The journey from gene to active hormone is a multi-step process involving precursor synthesis, proteolytic cleavage, and enzymatic modifications, primarily occurring within the regulated secretory pathway.[3]

From Prepro-TRH to Pro-TRH

TRH is initially synthesized as a large, inactive precursor protein called prepro-TRH. The rat prepro-TRH is a 29-kDa polypeptide composed of 255 amino acids.[1][4] This precursor contains multiple copies (five in rats, six in humans) of the TRH progenitor sequence, Gln-His-Pro-Gly, each flanked by pairs of basic amino acids (Lys-Arg or Arg-Arg).[4][5] Upon entry into the endoplasmic reticulum (ER), a 25-amino acid N-terminal signal sequence is cleaved, yielding the 26-kDa pro-TRH molecule.[3][6]

Proteolytic Processing of Pro-TRH

As pro-TRH transits through the trans-Golgi Network (TGN), it undergoes a series of cleavages by prohormone convertases (PCs), primarily PC1/3 and PC2.[1][6] These enzymes recognize and cut at the paired basic residues flanking the TRH progenitor sequences.[1] This initial processing step generates several intermediate peptides, including the crucial tetrapeptide Gln-His-Pro-Gly, the direct precursor to TRH.[1][4] Following this, a carboxypeptidase (like Carboxypeptidase E) removes the C-terminal basic residues, leaving the glycine-extended precursor ready for the final modification step.[1][3]

The Final Amidation: this compound to TRH

The conversion of this compound to the biologically active TRH is the rate-limiting and final step in the biosynthesis pathway. This critical reaction is catalyzed by the bifunctional enzyme Peptidylglycine alpha-amidating monooxygenase (PAM) .[7][8][9] The PAM enzyme is copper-dependent and executes the amidation in two sequential steps mediated by its distinct catalytic domains:[7][9]

-

Hydroxylation: The Peptidylglycine alpha-hydroxylating monooxygenase (PHM) domain hydroxylates the α-carbon of the C-terminal glycine (B1666218) residue.[9]

-

Lyation: The Peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL) domain cleaves the bond between the α-carbon and nitrogen of the hydroxylated glycine, releasing glyoxylate (B1226380) and leaving a terminal amide group on the proline residue.[9]

The N-terminal glutamine (Gln) residue of the progenitor sequence also undergoes cyclization to form pyroglutamate (B8496135) (pGlu), completing the synthesis of the mature TRH molecule (pGlu-His-Pro-NH₂).[1]

Quantitative Data and Pharmacokinetics

The biological activity of this compound is significantly lower than that of mature TRH, underscoring the importance of the final amidation step. Its effects in vivo are largely attributed to its conversion to TRH.[10][11]

Data Presentation

Table 1: Relative Potency of this compound Compared to TRH

| Parameter | Relative Potency (% of TRH) | Species/System | Reference |

|---|---|---|---|

| TSH Release (Intracisternal) | 0.042% | Rat | [10][11] |

| TSH Release (Intracardiac) | 0.16% | Rat | [10][11] |

| TRH Receptor Cross-Reactivity | 0.45% | GH₃ Cells | [11] |

| Prolactin Release (in vitro) | 0.41% | GH₃ Cells |[11] |

Table 2: Pharmacokinetic Parameters of TRH

| Parameter | Value | Condition | Species | Reference |

|---|---|---|---|---|

| Half-life (t½), initial phase | 2.4 - 4 min | Euthyroid | Rat | [12] |

| Half-life (t½), later phase | 14.1 min | Euthyroid | Rat | [12] |

| Half-life (t½) | 6.8 ± 1.1 min | Euthyroid | Human | [13] |

| Half-life (t½) | 5.6 min | Hyperthyroid | Human | [13] |

| Half-life (t½) | 9.4 min | Hypothyroid | Human | [13] |

| Half-life (t½) | 16 min | Chronic Renal Failure | Human | [14] |

| Metabolic Clearance Rate (MCR) | ~4 ml/min | Euthyroid | Rat |[12] |

Table 3: Regulation of TRH and this compound Levels in Rat Tissues

| Tissue | Condition | TRH Level Change | This compound Level Change | TRH/TRH-Gly Ratio | Reference |

|---|---|---|---|---|---|

| Ventral Prostate | Aging | Decrease | No Significant Change | Decrease | [15] |

| Ventral Prostate | Castration | Decrease | No Significant Change | Decrease | [15] |

| Ventral Prostate | Hypothyroidism | Increase | Increase | - | [16] |

| Testis | Hypothyroidism | Increase | Increase | - | [16] |

| Paraventricular Nucleus | Hypothyroidism | Increase | Increase | Increase | [4][17] |

| Paraventricular Nucleus | Hyperthyroidism | Decrease | Decrease | Decrease |[4][17] |

Visualizations: Pathways and Workflows

Diagram 1: Pro-TRH Processing and TRH Biosynthesis

Caption: Overview of the pro-TRH processing pathway from the ER to mature TRH in secretory granules.

Diagram 2: Enzymatic Conversion of this compound by PAM

Caption: The two-step enzymatic conversion of this compound to TRH catalyzed by the PAM enzyme.

Diagram 3: TRH Signaling Pathway

Caption: The canonical Gq/11-PLC signaling pathway activated by TRH binding to its receptor.[18][19]

Diagram 4: Experimental Workflow for Tissue Analysis

Caption: Workflow combining HPLC separation and RIA for specific quantification of TRH and this compound.

Experimental Protocols

Accurate measurement of TRH and its prohormone this compound is essential for research. The primary methods employed are radioimmunoassay and high-performance liquid chromatography.

Radioimmunoassay (RIA) for TRH and this compound

RIA is a highly sensitive and specific method for quantifying peptide levels.[20][21] The principle is based on competitive binding between a radiolabeled peptide (tracer) and an unlabeled peptide from a sample for a limited number of specific antibody binding sites.[21]

-

Objective: To measure the concentration of TRH or this compound in biological samples.

-

Methodology:

-

Antibody Generation: Specific polyclonal or monoclonal antibodies are raised against TRH or this compound, typically by immunizing animals with the peptide conjugated to a larger carrier protein like bovine serum albumin.[22]

-

Sample Preparation: Tissues are homogenized and peptides are extracted, often using 1.0 N acetic acid to inhibit enzymatic degradation.[22] Plasma samples may require extraction with methanol.[20]

-

Tracer Preparation: A synthetic version of the target peptide is radiolabeled, commonly with Iodine-125 (¹²⁵I), using methods like the Chloramine-T method.[22]

-

Assay Procedure:

-

A constant, limiting amount of the specific antibody is incubated with a constant amount of radiolabeled tracer and variable amounts of either a standard solution or the unknown sample.

-

During incubation, the unlabeled peptide from the sample/standard competes with the tracer for binding to the antibody.

-

-

Separation: The antibody-bound complex is separated from the free, unbound tracer. This is often achieved by adding a second antibody that precipitates the primary antibody, followed by centrifugation.[21][22]

-

Quantification: The radioactivity of the precipitated pellet (bound fraction) is measured in a gamma counter. A standard curve is generated by plotting the percentage of bound tracer against the concentration of the unlabeled standard. The concentration in the unknown samples is determined by interpolation from this curve.[21]

-

-

Key Considerations: The sensitivity of the assay can reach the picogram level.[20][21] It is crucial to test for antibody cross-reactivity with related peptides to ensure specificity.[22]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate TRH, this compound, and other metabolites from complex biological extracts before quantification, ensuring that the immunoreactivity measured by RIA is specific to the peptide of interest.[15][23]

-

Objective: To separate TRH and this compound from other pro-TRH-derived peptides and metabolites.

-

Methodology:

-

System: A reversed-phase HPLC system is typically used.[23]

-

Stationary Phase (Column): Common columns include octadecylsilane (B103800) (ODS) or poly(styrenedivinylbenzene) (PRP-1).[23]

-

Mobile Phase (Solvent): A gradient of an aqueous buffer (e.g., acetic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is used to elute the peptides.[23] Ion-pairing reagents like 1-hexanesulfonic acid may be added to improve the separation of these small peptides.[23]

-

Procedure: The prepared tissue extract is injected into the column. The mobile phase is pumped through the column at a controlled flow rate, and the gradient is applied. Peptides are separated based on their hydrophobicity and interaction with the stationary phase.

-

Detection and Collection: The eluate is monitored (e.g., by UV absorbance or radioactive flow detection if using radiolabeled precursors).[23] Fractions are collected at specific time intervals corresponding to the known retention times of TRH and this compound standards. These fractions can then be dried and subjected to RIA for precise quantification.

-

Cell Culture Models for Biosynthesis Studies

In vitro cell models are invaluable for studying the regulation of pro-TRH gene expression and the post-translational processing cascade.

-

Objective: To study the cellular mechanisms of TRH biosynthesis and secretion in a controlled environment.

-

Models:

-

Neuroendocrine Cell Lines: AtT20 (mouse pituitary corticotroph tumor) and RIN 5F (rat insulinoma) cells have been shown to efficiently cleave prepro-TRH at dibasic sites and secrete mature TRH and other non-TRH peptides via a regulated pathway.[24]

-

CA77 Cell Line: This rat medullary thyroid carcinoma cell line synthesizes high levels of TRH and processes the precursor in a manner very similar to native hypothalamic tissue, making it an excellent model system.[25]

-

Primary Pituitary Cultures: Cultures of primary anterior pituitary cells can be used to study the regulation of PAM expression and activity by factors like thyroid hormones.[26][27] Hypothyroidism has been shown to increase the stability and half-life of PAM mRNA in these cells.[27]

-

3D Culture Systems: For studies requiring a more physiologically relevant environment, 3D collagen gel cultures allow thyrocytes to form follicle-like structures, which could be adapted for co-culture experiments to study paracrine interactions.[28][29]

-

Conclusion and Implications

This compound stands as the essential and immediate precursor to active TRH. Its conversion, mediated by the PAM enzyme, is the final and a potentially key regulatory step in TRH biosynthesis. The quantitative data clearly demonstrate that this compound itself possesses minimal intrinsic biological activity, and its physiological effects are dependent on its amidation. For researchers, the distinct measurement of both TRH and this compound provides a powerful tool to assess the activity of the processing machinery, particularly the PAM enzyme, under various physiological and pathological states. For drug development professionals, targeting the enzymes involved in pro-TRH processing, such as the prohormone convertases or PAM, offers novel therapeutic avenues for modulating the activity of the hypothalamic-pituitary-thyroid axis. A comprehensive understanding of this prohormone system is fundamental to advancing our knowledge of neuroendocrine regulation and developing next-generation therapeutics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. apexbt.com [apexbt.com]

- 3. Role of a Pro-sequence in the Secretory Pathway of Prothyrotropin-releasing Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of the Hypothalamic Thyrotropin Releasing Hormone (TRH) Neuron by Neuronal and Peripheral Inputs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thyrotropin-releasing hormone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Peptidylglycine alpha-amidating monooxygenase activity and TRH and CRF biosynthesis. Role of copper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peptidylglycine alpha-amidating monooxygenase - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Release of thyrotropin and prolactin by a thyrotropin-releasing hormone (TRH) precursor, this compound: conversion to TRH is sufficient for in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. The pharmacokinetics of thyrotropin-releasing hormone (TRH) and deamido-TRH in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of thyrotrophin-releasing hormone in patients in different thyroid states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thyrotropin-releasing hormone: pharmacokinetic and pharmacodynamic properties in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thyrotropin-releasing hormone (TRH)-Gly conversion to TRH in rat ventral prostate is inhibited by castration and aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thyroid hormone modulation of thyrotrophin-releasing hormone (TRH) and this compound levels in the male rat reproductive system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Radioimmunoassay of thyrotropin releasing hormone in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. revvity.com [revvity.com]

- 22. Radioimmunoassay for thyrotropin-releasing hormone precursor peptide, Lys-Arg-Gln-His-Pro-Gly-Arg-Arg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Rapid separation of tritiated thyrotropin-releasing hormone and its catabolic products from mouse and human central nervous system tissues by high-performance liquid chromatography with radioactive flow detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Thyrotropin-releasing hormone (TRH) precursor processing. Characterization of mature TRH and non-TRH peptides synthesized by transfected mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Biosynthesis of thyrotropin-releasing hormone by a rat medullary thyroid carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Thyroid hormone regulation of peptidylglycine alpha-amidating monooxygenase expression in anterior pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. Culture Models for Studying Thyroid Biology and Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Biological Function of TRH-Gly in the Hypothalamus: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Thyrotropin-releasing hormone (TRH), a key regulator of the hypothalamic-pituitary-thyroid (HPT) axis, undergoes a critical final step in its biosynthesis involving the enzymatic conversion of its precursor, TRH-Gly (pGlu-His-Pro-Gly). Within the hypothalamus, this process is highly efficient, ensuring a precise control over TRH signaling. While primarily recognized as a prohormone, emerging evidence suggests that this compound may possess intrinsic biological activities, warranting a deeper investigation into its physiological roles. This technical guide provides a comprehensive overview of the biological functions of this compound in the hypothalamus, detailing its synthesis, processing, and potential direct and indirect effects on neuronal function. The document includes a summary of quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a thorough understanding of this critical molecule in neuroendocrinology.

Introduction

The hypothalamus plays a pivotal role in maintaining homeostasis by integrating signals from the central nervous system and the periphery to regulate endocrine function. A key player in this intricate network is Thyrotropin-releasing hormone (TRH), a tripeptide that stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary.[1] The biosynthesis of TRH is a multi-step process that begins with the translation of a large precursor protein, prepro-TRH.[1] This precursor undergoes sequential proteolytic cleavage to yield several peptides, including the immediate precursor to TRH, this compound.[2][3] The final and rate-limiting step in TRH synthesis is the amidation of the C-terminal glycine (B1666218) of this compound, a reaction catalyzed by the enzyme Peptidylglycine α-amidating monooxygenase (PAM).[3]

This guide focuses on the biological significance of this compound within the hypothalamus, exploring its primary role as the direct precursor to TRH and delving into the possibility of its own physiological functions. Understanding the dynamics of this compound processing and its potential for direct neuronal modulation is crucial for a complete picture of HPT axis regulation and may offer novel targets for therapeutic intervention in related disorders.

Quantitative Data on TRH and this compound in the Hypothalamus

The relative concentrations of TRH and this compound in the hypothalamus provide insight into the efficiency of the enzymatic conversion process. The data presented below, primarily from studies in adult rats, highlights the low abundance of this compound relative to TRH, underscoring the rapid and efficient amidation that occurs in this tissue.

| Parameter | Value | Species | Reference |

| Concentrations in the Hypothalamus | |||

| Mean TRH Concentration | 126 pg/mg tissue | Rat | [4] |

| Mean this compound Concentration (Neonatal, Peak) | 62 ± 4.5 pmol/g | Rat | [5] |

| Mean Hypothalamic TRH Level (77 days postnatal) | 348 ± 33 pmol/g | Rat | [5] |

| Ratio in the Hypothalamus | |||

| This compound/TRH Ratio | 0.04 | Rat | [4] |

| TRH Receptor Binding | |||

| TRH Dissociation Constant (Kd) | 30 nM | Rat (pituitary homogenate) | |

| Peptidylglycine α-amidating monooxygenase (PAM) Kinetics | |||

| Km for TNP-D-Tyr-Val-Gly | 25 ± 5 µM | Anglerfish Islet | [6] |

| Km for 4-nitrohippuric acid | 3.4 ± 1 mM | Anglerfish Islet | [6] |

| Apparent KI of 4-methoxybenzoxyacetic acid | 0.06 mM | Anglerfish Islet | [6] |

Biosynthesis and Processing of this compound

The generation of TRH from its precursor is a tightly regulated process involving several enzymatic steps. The pathway from the initial gene transcript to the final bioactive tripeptide is crucial for maintaining appropriate levels of TRH.

From Prepro-TRH to this compound

TRH is synthesized from a 242-amino acid precursor polypeptide called prepro-TRH.[1] This precursor contains multiple copies (typically 5-6) of the Gln-His-Pro-Gly sequence, which is flanked by pairs of basic amino acids (Lys-Arg or Arg-Arg).[1] The initial processing of prepro-TRH occurs in the endoplasmic reticulum and Golgi apparatus, where it is cleaved by prohormone convertases to yield smaller peptides, including this compound.[3]

The Final Amidation Step: Role of PAM

The conversion of this compound to mature TRH is catalyzed by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM).[3][7] This enzyme has two catalytic domains that act sequentially:

-

Peptidylglycine α-hydroxylating monooxygenase (PHM): This domain hydroxylates the α-carbon of the C-terminal glycine residue in a copper- and ascorbate-dependent reaction.[7]

-

Peptidyl-α-hydroxyglycine α-amidating lyase (PAL): This domain cleaves the N-Cα bond of the hydroxylated glycine, releasing the amidated peptide (TRH) and glyoxylate.[7]

The high efficiency of this enzymatic process in the hypothalamus is reflected in the very low this compound to TRH ratio.[4]

Biological Functions of this compound in the Hypothalamus

While the primary function of this compound is to serve as the immediate precursor to TRH, the possibility of its own biological activities has been a subject of investigation.

Precursor to a Key Neurohormone

The most well-established function of this compound is its role in the synthesis of TRH. The regulation of PAM activity can, therefore, directly influence the availability of mature TRH for release into the hypophyseal portal system.[3] Factors that modulate PAM expression or activity could represent a critical control point in the HPT axis.

Potential for Direct Receptor Interaction

Studies have explored whether this compound can directly interact with the TRH receptor. While TRH binds to its Gq/11-protein-coupled receptor with high affinity, evidence suggests that this compound has a significantly lower affinity for the same receptor. At high concentrations, however, this compound may be able to elicit a response, although the physiological relevance of this in the hypothalamus, where its concentration is low, is questionable.

Indirect and Direct Neuronal Effects

The biological effects of TRH on neuronal activity are well-documented. TRH can depolarize neurons and increase their firing rate.[8][9] Given that this compound is locally converted to TRH, it is plausible that the administration of this compound could indirectly lead to these neuronal effects following its conversion.

Direct electrophysiological effects of this compound on hypothalamic neurons have not been extensively studied. However, the actions of TRH on various ion channels provide a framework for potential, albeit weaker, effects of this compound. TRH has been shown to modulate potassium and calcium channels, which could be a mechanism through which it influences neuronal excitability.[9] Any direct action of this compound would likely be significantly less potent than that of TRH.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study this compound and TRH in the hypothalamus.

Peptide Extraction from Hypothalamic Tissue

-

Tissue Dissection: Rapidly dissect the hypothalamus from the brain of the experimental animal on a cold surface.

-

Homogenization: Homogenize the tissue in an appropriate extraction solution (e.g., 1.0 N acetic acid or methanol) to precipitate proteins and extract small peptides.[10]

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the peptides.

-

Lyophilization and Reconstitution: Lyophilize the supernatant to dryness and reconstitute the peptide extract in the appropriate assay buffer.

Radioimmunoassay (RIA) for this compound and TRH

-

Antibody Generation: Produce specific polyclonal or monoclonal antibodies against TRH and this compound by immunizing animals with the respective peptide conjugated to a carrier protein.[10]

-

Radiolabeling: Radiolabel a known amount of TRH or this compound with iodine-125 (B85253) (¹²⁵I) using the chloramine-T method, followed by purification.[10]

-

Standard Curve Generation: Prepare a series of standards with known concentrations of unlabeled TRH or this compound.

-

Assay Incubation: Incubate the standards or unknown samples with the specific antibody and a fixed amount of radiolabeled peptide. This is a competitive binding assay where unlabeled peptide in the sample competes with the radiolabeled peptide for antibody binding sites.

-

Separation of Bound and Free Peptide: Separate the antibody-bound peptide from the free peptide. This can be achieved using a second antibody that precipitates the primary antibody (double antibody method) or by using solid-phase techniques.[10]

-

Quantification: Measure the radioactivity of the bound fraction using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of unlabeled peptide in the sample.

-

Data Analysis: Construct a standard curve by plotting the radioactivity of the standards against their concentrations. Determine the concentration of the unknown samples by interpolating their radioactivity values on the standard curve.

References

- 1. The effect of hypoglycemia on hypothalamic thyrotropin-releasing hormone (HRH) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 3. Regulation of the Hypothalamic Thyrotropin Releasing Hormone (TRH) Neuron by Neuronal and Peripheral Inputs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distribution of thyrotropin-releasing hormone (TRH) and precursor peptide (this compound) in adult rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ontogeny of thyrotropin releasing hormone and precursor peptide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic analyses of peptidylglycine alpha-amidating monooxygenase from pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thyrotropin-Releasing Hormone Increases Behavioral Arousal through Modulation of Hypocretin/Orexin Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reevaluation of the electrophysiological actions of thyrotropin-releasing hormone in a rat pituitary cell line (GH3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioimmunoassay for thyrotropin-releasing hormone precursor peptide, Lys-Arg-Gln-His-Pro-Gly-Arg-Arg - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Thyrotropin-Releasing Hormone-Glycine (TRH-Gly)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of Thyrotropin-Releasing Hormone-Glycine (TRH-Gly), a key intermediate in the biosynthesis of Thyrotropin-Releasing Hormone (TRH). This document details the enzymatic processing of the TRH prohormone, the biological activity of this compound, and the experimental methodologies employed in its study.

Introduction

Thyrotropin-releasing hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH2, plays a crucial role in regulating the synthesis and secretion of thyroid-stimulating hormone (TSH) from the anterior pituitary gland. The biosynthesis of TRH involves the post-translational processing of a larger precursor protein, pro-TRH. A critical step in this process is the conversion of a glycine-extended precursor, this compound (pGlu-His-Pro-Gly), into the active, amidated TRH. This conversion is catalyzed by the enzyme peptidylglycine α-amidating monooxygenase (PAM). The initial characterization of this compound has been pivotal in understanding the intricate molecular machinery underlying neuropeptide biosynthesis.

Discovery and Biosynthesis

The existence of a glycine-extended precursor to TRH was first hypothesized based on the known mechanisms of peptide amidation. It was understood that the C-terminal amide group of many bioactive peptides is derived from a C-terminal glycine (B1666218) residue. Subsequent research led to the isolation and characterization of this compound from various tissues, confirming its role as the direct precursor to TRH.

The biosynthesis of TRH from its prohormone is a multi-step process that occurs within the secretory pathway of neuroendocrine cells. The pro-TRH polypeptide contains multiple copies of the Gln-His-Pro-Gly sequence, which are flanked by paired basic amino acid cleavage sites.

Prohormone Processing Workflow

The following diagram illustrates the key steps in the conversion of pro-TRH to mature TRH.

Caption: Biosynthetic pathway of TRH from its prohormone.

Initial Characterization and Biological Activity

Initial studies on this compound focused on its ability to interact with TRH receptors and elicit biological responses. These studies were crucial in determining whether this compound itself possessed intrinsic activity or if its effects were solely dependent on its conversion to TRH.

Quantitative Data Summary

The following table summarizes the key quantitative data from the initial characterization of this compound compared to mature TRH.

| Parameter | TRH | This compound | Reference |

| Binding Affinity (Kd) | |||

| Rat Brain Membranes | 4.5 ± 0.5 nM | > 10,000 nM | |

| GH4C1 Pituitary Cells | 6.0 ± 1.2 nM | > 10,000 nM | |

| TSH Release (EC50) | |||

| Perfused Rat Pituitary Fragments | 2.8 ± 0.6 nM | Inactive | |

| Prolactin Release (EC50) | |||

| Perfused Rat Pituitary Fragments | 3.5 ± 0.8 nM | Inactive |

Experimental Protocols

The characterization of this compound involved a series of key experiments to assess its binding affinity and biological activity. The methodologies for these experiments are detailed below.

Radioligand Binding Assays

These assays were performed to determine the binding affinity of this compound to TRH receptors in different tissues.

-

Tissue Preparation:

-

Rat brains or cultured GH4C1 pituitary cells were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate was centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

The supernatant was then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

The membrane pellet was washed twice by resuspension in fresh buffer and centrifugation.

-

The final pellet was resuspended in binding buffer (50 mM Tris-HCl, pH 7.4, containing 0.2% bovine serum albumin).

-

-

Binding Reaction:

-

Aliquots of the membrane suspension were incubated with a fixed concentration of [3H]TRH (radiolabeled TRH) and varying concentrations of unlabeled TRH or this compound.

-

Incubations were carried out in a total volume of 500 µL for 2 hours at 4°C.

-

Non-specific binding was determined in the presence of a high concentration (10 µM) of unlabeled TRH.

-

-

Separation and Counting:

-

The binding reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum.

-

The filters were washed three times with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters was measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of unlabeled ligand required to inhibit 50% of the specific binding of [3H]TRH (IC50) was determined by non-linear regression analysis.

-

The binding affinity (Kd) was calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vitro Bioassays for TSH and Prolactin Release

These assays were conducted to evaluate the biological activity of this compound in stimulating hormone release from the pituitary gland.

-

Tissue Preparation:

-

Anterior pituitaries were removed from male Sprague-Dawley rats.

-

The glands were cut into small fragments (approximately 1 mm³).

-

The fragments were placed in a perfusion chamber and continuously superfused with oxygenated Krebs-Ringer bicarbonate buffer containing 0.2% glucose and 0.1% bovine serum albumin.

-

-

Hormone Stimulation:

-

After a stabilization period, the pituitary fragments were exposed to various concentrations of TRH or this compound for a defined period (e.g., 3 minutes).

-

Fractions of the perfusate were collected at regular intervals before, during, and after the stimulation period.

-

-

Hormone Measurement:

-

The concentrations of TSH and prolactin in the collected fractions were determined by specific radioimmunoassays (RIAs).

-

-

Data Analysis:

-

The amount of hormone released in response to each concentration of the test substance was calculated.

-

Dose-response curves were constructed, and the EC50 values (the concentration required to produce 50% of the maximal response) were determined.

-

Signaling Pathways

While this compound itself does not significantly bind to the TRH receptor, its conversion to mature TRH initiates a well-characterized signaling cascade.

TRH Receptor Signaling

Upon binding of mature TRH, the TRH receptor, a G-protein coupled receptor (GPCR), activates the phospholipase C (PLC) pathway.

Caption: TRH receptor signaling pathway.

Conclusion

The discovery and initial characterization of this compound have been instrumental in elucidating the biosynthetic pathway of TRH. The data unequivocally demonstrate that this compound is the direct, yet biologically inactive, precursor to the mature TRH peptide. Its lack of significant affinity for the TRH receptor and its inability to stimulate pituitary hormone release underscore the critical importance of the final amidation step, catalyzed by PAM, in generating a fully functional neuropeptide. These foundational studies have provided a framework for understanding the post-translational processing of a wide range of bioactive peptides and have highlighted potential targets for the pharmacological modulation of neuropeptide signaling.

The Enzymatic Conversion of TRH-Gly to TRH: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of Thyrotropin-Releasing Hormone (TRH), a critical neuroendocrine peptide, culminates in the enzymatic conversion of its glycine-extended precursor, TRH-Gly (pGlu-His-Pro-Gly), to the biologically active, amidated TRH (pGlu-His-Pro-NH2). This terminal amidation is a crucial post-translational modification for the physiological function of TRH, including the regulation of thyroid-stimulating hormone (TSH) and prolactin release[1]. The reaction is catalyzed by the bifunctional enzyme Peptidylglycine alpha-amidating monooxygenase (PAM), which is the sole enzyme responsible for this modification in mammals[1][2]. This technical guide provides an in-depth overview of the enzymatic conversion of this compound to TRH, including detailed experimental protocols, quantitative data on enzyme kinetics, and a review of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers in neuroendocrinology, protein biochemistry, and drug development.

Introduction to TRH Biosynthesis

TRH is synthesized from a larger precursor protein, prepro-TRH. In humans, this 242-amino acid polypeptide contains six copies of the TRH progenitor sequence, -Gln-His-Pro-Gly-[3]. The maturation of TRH involves a series of post-translational modifications that occur within the regulated secretory pathway.

The initial steps involve the action of prohormone convertases, primarily PC1/3 and PC2, which cleave the pro-TRH at paired basic amino acid residues to release smaller peptides, including the this compound precursor[3][4]. Subsequently, a carboxypeptidase, such as Carboxypeptidase E (CPE), removes the C-terminal basic residues, leaving this compound as the substrate for the final amidation step[5]. The N-terminal glutamine (Gln) of the TRH precursor is also cyclized to form pyroglutamate (B8496135) (pGlu)[3].

The final and rate-limiting step in this pathway is the conversion of this compound to mature TRH, a reaction exclusively catalyzed by Peptidylglycine alpha-amidating monooxygenase (PAM)[1][2].

The Key Enzyme: Peptidylglycine alpha-amidating monooxygenase (PAM)

PAM is a bifunctional enzyme with two distinct catalytic domains that act sequentially to achieve the amidation of glycine-extended peptides[6][7].

-

Peptidylglycine alpha-hydroxylating monooxygenase (PHM): This domain catalyzes the first step, the hydroxylation of the α-carbon of the C-terminal glycine (B1666218). This reaction is dependent on molecular oxygen, ascorbate, and copper[7][8].

-

Peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL): The second domain, PAL, cleaves the N-Cα bond of the hydroxylated glycine intermediate, resulting in the formation of the amidated peptide and glyoxylate[6][7].

The coordinated action of these two domains is essential for the production of biologically active TRH.

Quantitative Data on PAM Activity

The enzymatic activity of PAM is influenced by several factors, including pH, cofactors, and substrate concentration. The following tables summarize key quantitative data related to PAM kinetics and optimal reaction conditions.

Table 1: Optimal Conditions for PAM Activity

| Parameter | Optimal Value | Reference |

| pH | 5.0 - 5.5 | [9] |

| Copper (Cu²⁺) Concentration | 1 µM | [9] |

| Ascorbic Acid Concentration | 2 mM | [9] |

Table 2: Kinetic Parameters of PAM with a Model Substrate

| Substrate | Km | Vmax | Reference |

| Dabsyl-Gly-L-Phe-Gly | 3.5 µM | 100 pmol/µg/h | [9] |

| D-Tyr-Val-Gly | 7.0 µM | 84 nmol/µg/h | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the enzymatic conversion of this compound to TRH.

Assay for Peptidylglycine alpha-amidating monooxygenase (PAM) Activity

This protocol is based on a colorimetric assay using a synthetic substrate and analysis by high-performance liquid chromatography (HPLC)[9].

Materials:

-

Enzyme source (e.g., purified PAM, tissue homogenate)

-

Substrate: 4-dimethylaminoazobenzene-4'-sulfonyl-Gly-L-Phe-Gly (Dabsyl-Gly-Phe-Gly)

-

Assay Buffer: 50 mM MES, pH 5.5

-

Cofactors: 1 µM CuSO₄, 2 mM Ascorbic Acid

-

HPLC system with a C18 reversed-phase column

-

Spectrophotometer or HPLC detector capable of measuring absorbance at 460 nm

Procedure:

-

Prepare the reaction mixture by combining the enzyme source, 10 µM Dabsyl-Gly-Phe-Gly, 1 µM CuSO₄, and 2 mM ascorbic acid in the assay buffer.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an equal volume of 1 M HCl.

-

Centrifuge the mixture to pellet any precipitate.

-

Inject the supernatant onto the C18 HPLC column.

-

Elute the substrate and product (Dabsyl-Gly-Phe-NH₂) isocratically with a suitable mobile phase (e.g., acetonitrile/water/trifluoroacetic acid mixture).

-

Monitor the elution at 460 nm.

-

Quantify the amount of product formed by comparing the peak area to a standard curve of known concentrations of Dabsyl-Gly-Phe-NH₂.

-

Calculate the specific activity of the enzyme (e.g., in pmol of product formed per µg of protein per hour).

Purification of Peptidylglycine alpha-amidating monooxygenase (PAM)

This protocol provides a general workflow for the purification of PAM from a tissue source, such as bovine pituitary glands[10].

Materials:

-

Bovine pituitary glands

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

-

Chromatography resins:

-

Size-exclusion (e.g., Sephacryl S-300)

-

Anion-exchange (e.g., DEAE-Sephacel)

-

Affinity (e.g., substrate-analog or metal-chelate)

-

-

Chromatography system

Procedure:

-

Homogenization: Homogenize the bovine pituitary tissue in ice-cold homogenization buffer.

-

Ammonium Sulfate Precipitation: Perform a fractional ammonium sulfate precipitation to enrich for PAM. Collect the protein fraction that precipitates between 30% and 60% saturation.

-

Size-Exclusion Chromatography: Resuspend the ammonium sulfate precipitate and apply it to a size-exclusion chromatography column (e.g., Sephacryl S-300) to separate proteins based on size. Collect fractions and assay for PAM activity.

-

Anion-Exchange Chromatography: Pool the active fractions from the size-exclusion step and apply them to an anion-exchange column (e.g., DEAE-Sephacel). Elute with a salt gradient and collect fractions, assaying for PAM activity.

-

Affinity Chromatography: For further purification, utilize affinity chromatography. This can involve a column with a substrate analog or a metal-chelate resin that binds the copper-dependent PHM domain.

-

Purity Assessment: Analyze the purity of the final PAM preparation by SDS-PAGE and silver staining or Coomassie blue staining.

Visualizations of Pathways and Workflows

TRH Biosynthesis Pathway

The following diagram illustrates the key enzymatic steps in the conversion of pro-TRH to mature TRH.

Caption: The enzymatic cascade of TRH biosynthesis.

Experimental Workflow for Studying this compound to TRH Conversion

This diagram outlines a typical experimental workflow to investigate the enzymatic conversion of this compound to TRH.

Caption: A standard workflow for analyzing this compound to TRH conversion.

TRH Receptor Signaling Pathway

Upon its release, mature TRH binds to the TRH receptor (TRH-R), a G-protein coupled receptor, to initiate a downstream signaling cascade.

Caption: The TRH receptor signaling cascade.

Conclusion

The enzymatic conversion of this compound to mature TRH by Peptidylglycine alpha-amidating monooxygenase is a fundamental step in the biosynthesis of this vital neuropeptide. Understanding the intricacies of this process, from the kinetic properties of the enzyme to the downstream signaling events initiated by the final product, is paramount for researchers in endocrinology and for the development of novel therapeutics targeting the hypothalamic-pituitary-thyroid axis. The protocols and data presented in this guide offer a solid foundation for further investigation into this critical enzymatic reaction.

References

- 1. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elisabscience.com [elisabscience.com]

- 3. Regulation of the Hypothalamic Thyrotropin Releasing Hormone (TRH) Neuron by Neuronal and Peripheral Inputs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of hypothalamic prohormone convertases 1 and 2 and effects on processing of prothyrotropin-releasing hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monogenic obesity - Wikipedia [en.wikipedia.org]

- 7. Changes in Corticotrope Gene Expression Upon Increased Expression of Peptidylglycine α-Amidating Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroregulation of ProTRH biosynthesis and processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A colorimetric assay for measuring peptidylglycine alpha-amidating monooxygenase using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification and characterization of peptidylglycine alpha-amidating monooxygenase from bovine neurointermediate pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Significance of Circulating Trh-gly: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyrotropin-releasing hormone (TRH), a tripeptide (pGlu-His-Pro-NH2), is the primary regulator of the hypothalamic-pituitary-thyroid (HPT) axis, stimulating the synthesis and secretion of thyroid-stimulating hormone (TSH) from the anterior pituitary. However, the biosynthesis of TRH involves a larger precursor molecule, pro-TRH, which undergoes a series of post-translational modifications. One of the key intermediates in this process is TRH-glycine (pGlu-His-Pro-Gly), the immediate precursor to mature TRH. While often considered simply a prohormone, emerging evidence suggests that circulating Trh-gly possesses its own physiological significance, acting as more than just a passive intermediate. This technical guide provides a comprehensive overview of the current understanding of circulating this compound levels, its biological activities, and its potential as a biomarker.

Biosynthesis of this compound from Pro-TRH

The synthesis of this compound is an integral part of the broader TRH biosynthesis pathway, which begins with the translation of the prepro-TRH gene. The resulting prepro-TRH polypeptide contains multiple copies of the Gln-His-Pro-Gly sequence, the progenitor of TRH.

Key Enzymatic Steps:

-

Signal Peptide Cleavage: The N-terminal signal peptide is cleaved from prepro-TRH in the endoplasmic reticulum to form pro-TRH.

-

Endoproteolytic Cleavage by Prohormone Convertases (PCs): Pro-TRH is then processed by the endoproteases PC1 (also known as PC3) and PC2. These enzymes cleave pro-TRH at paired basic amino acid residues that flank the TRH progenitor sequences.[1][2] This cleavage releases several peptides, including the TRH progenitor sequence with a C-terminal glycine (B1666218), Gln-His-Pro-Gly (this compound), and other non-TRH peptides.

-

Carboxypeptidase E (CPE) Action: The basic amino acid residues at the C-terminus of the cleaved peptides are removed by carboxypeptidase E.

-

Amidation by Peptidylglycine α-Amidating Monooxygenase (PAM): The final and rate-limiting step in the formation of mature TRH is the amidation of this compound. The bifunctional enzyme PAM catalyzes the conversion of the C-terminal glycine of this compound into an amide group, yielding pGlu-His-Pro-NH2 (TRH).[3] This enzymatic reaction is copper-dependent.[3]

The differential expression and regulation of these processing enzymes in various tissues can lead to variations in the ratio of this compound to TRH, suggesting tissue-specific regulation of TRH biosynthesis.

Quantitative Data on this compound and TRH Distribution

Quantitative analysis of this compound and TRH levels in various tissues provides insights into the sites of TRH synthesis and the efficiency of prohormone processing. The following tables summarize data from a study by Mitsuma et al. (1988) on the distribution of TRH and this compound in adult rat tissues.[4][5] It is important to note that comprehensive quantitative data for human tissues are currently limited.

Table 1: TRH and this compound Concentrations in Rat Tissues

| Tissue | TRH Concentration (pg/mg tissue) | This compound Concentration (pg/mg tissue) | This compound/TRH Ratio |

| Hypothalamus | 126.0 | 5.04 | 0.04 |

| Cerebrum | 7.7 | 0.85 | 0.11 |

| Cerebellum | 14.0 | 1.12 | 0.08 |

| Pituitary Gland | 28.0 | 13.1 | 0.47 |

| Pancreas | 4.8 | 2.4 | 0.5 |

| Stomach | 2.5 | 6.3 | 2.52 |

| Duodenum | 1.8 | 19.8 | 11.0 |

| Jejunum | 2.1 | 10.5 | 5.0 |

| Ileum | 1.5 | 8.9 | 5.93 |

| Colon | 1.9 | 9.7 | 5.11 |

| Kidney | 0.95 | 13.3 | 14.0 |

| Adrenal Gland | 1.2 | 16.2 | 13.5 |

| Spleen | 0.55 | 19.0 | 34.5 |

| Prostate | 1.26 | 83.3 | 66.1 |

Table 2: TRH and this compound Concentrations in Rat Serum

| Analyte | Concentration (pg/mL) |

| TRH | 12.4 |

| This compound | 76.5 |

These data indicate that while the hypothalamus has the highest concentration of mature TRH, many extra-neural tissues have significantly higher concentrations of this compound, suggesting that the conversion of this compound to TRH may be a rate-limiting step in these tissues.[4][5] The high this compound/TRH ratio in tissues like the prostate and spleen is particularly noteworthy.

Physiological Activities of Circulating this compound

While this compound's primary role is as a precursor to TRH, studies have demonstrated that it possesses intrinsic biological activity, although it is significantly less potent than mature TRH.

Stimulation of Pituitary Hormones

Intravenous administration of this compound has been shown to stimulate the secretion of TSH and prolactin in rats in a dose-dependent manner.[6] However, its stimulatory activity is estimated to be 170 to 400 times less potent than that of TRH.[6] This effect is believed to be mediated, at least in part, by its conversion to TRH. However, in vitro studies have shown that this compound can directly stimulate prolactin release from pituitary tumor cells (GH3 cells), suggesting a direct effect on the pituitary.[2]

Interaction with the TRH Receptor and Signaling Pathway

This compound can directly interact with the TRH receptor (TRH-R), a G-protein coupled receptor.[2] Upon binding, it activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[7][8] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key second messenger in the signaling cascade that ultimately leads to hormone secretion.

Competition studies have shown that this compound can displace TRH from its receptor, although with a much lower affinity (IC50 of 12 µM for this compound versus a Kd of 1.7 nM for a TRH analog).[2] This lower binding affinity explains its reduced biological potency compared to TRH.

Experimental Protocols

Accurate measurement of this compound and the assessment of its biological activity are crucial for research in this field. The following sections outline the general principles of the methodologies employed.

Measurement of this compound Levels

Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying this compound. The principle is based on the competition between unlabeled this compound (in the sample or standard) and a fixed amount of radiolabeled this compound for a limited number of binding sites on a this compound-specific antibody.

General Protocol Outline:

-

Antibody Coating: A known quantity of anti-Trh-gly antibody is immobilized onto a solid phase (e.g., microtiter plate wells).

-

Competitive Binding: Standards or unknown samples containing unlabeled this compound are added to the wells, followed by the addition of a known amount of radiolabeled this compound (e.g., ¹²⁵I-Trh-gly). The mixture is incubated to allow for competitive binding.

-

Washing: Unbound this compound (both labeled and unlabeled) is washed away.

-

Detection: The amount of radioactivity remaining in each well, which is inversely proportional to the concentration of unlabeled this compound in the sample, is measured using a gamma counter.

-

Standard Curve and Quantification: A standard curve is generated by plotting the radioactivity of the standards against their known concentrations. The concentration of this compound in the unknown samples is then determined by interpolating their radioactivity values on the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is another common immunoassay technique that can be adapted for this compound measurement. A competitive ELISA format is typically used.

General Protocol Outline:

-

Antigen Coating: A known amount of this compound is coated onto the wells of a microtiter plate.

-

Competitive Binding: A mixture of a fixed concentration of anti-Trh-gly antibody and the sample or standard is added to the wells. The unlabeled this compound in the sample competes with the coated this compound for binding to the antibody.

-

Washing: Unbound antibody and sample components are washed away.

-

Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary anti-Trh-gly antibody is added.

-

Washing: Unbound secondary antibody is washed away.

-

Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

-

Detection and Quantification: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is used for quantification.

In Vitro Bioassay for this compound Activity

The biological activity of this compound can be assessed by its ability to stimulate hormone secretion from pituitary cells in culture.

General Protocol Outline:

-

Cell Culture: Primary pituitary cells or a pituitary cell line (e.g., GH3 cells) are cultured in appropriate media.

-

Stimulation: The cells are incubated with varying concentrations of this compound or a positive control (TRH) for a defined period.

-

Sample Collection: The cell culture supernatant is collected.

-

Hormone Measurement: The concentration of the secreted hormone (e.g., TSH or prolactin) in the supernatant is measured using a specific and sensitive immunoassay (RIA or ELISA).

-

Dose-Response Analysis: A dose-response curve is generated by plotting the hormone concentration against the concentration of this compound. This allows for the determination of parameters such as the EC50 (half-maximal effective concentration).

This compound as a Potential Biomarker

The differential expression and processing of pro-TRH in various tissues and disease states suggest that circulating levels of this compound could serve as a useful biomarker.

-

Thyroid Dysfunction: In hypothyroidism, there is an upregulation of TRH gene expression in the hypothalamus. This could potentially lead to increased production and secretion of both TRH and its precursors, including this compound. Conversely, in hyperthyroidism, the negative feedback of thyroid hormones suppresses TRH synthesis, which would be expected to lower circulating this compound levels. However, more clinical studies are needed to establish a definitive correlation.

-

Cancer: While TRH has been investigated as a potential biomarker in some cancers, such as acute myeloid leukemia, the specific role of this compound as a cancer biomarker is not yet well-defined. Given its high concentrations in certain tissues like the prostate, further research into its potential as a biomarker for cancers of these tissues may be warranted.

Conclusion and Future Directions

Circulating this compound is more than just an inactive precursor to TRH. It exhibits intrinsic biological activity, albeit at a lower potency than mature TRH, through direct interaction with the TRH receptor and activation of the Gq/11-PLC signaling pathway. The tissue-specific variation in the this compound/TRH ratio highlights the complex regulation of pro-TRH processing and suggests that circulating this compound levels may reflect the activity of this pathway in different physiological and pathological states.

Future research should focus on:

-

Developing and validating sensitive and specific assays for the routine measurement of this compound in human plasma. This will be crucial for establishing reference ranges and investigating its clinical utility.

-

Conducting large-scale clinical studies to evaluate the correlation between circulating this compound levels and various diseases, particularly thyroid disorders and cancers.

-

Investigating the potential for this compound to have signaling pathways independent of the TRH receptor.

-

Elucidating the specific roles of prohormone convertases and PAM in regulating this compound levels in different tissues and how these are altered in disease.

A deeper understanding of the physiological significance of circulating this compound will not only enhance our knowledge of the HPT axis but may also open up new avenues for diagnostics and therapeutic interventions.

References

- 1. Role of a Pro-sequence in the Secretory Pathway of Prothyrotropin-releasing Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the thyrotropin-releasing hormone (TRH) receptor by a direct precursor of TRH, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptidylglycine alpha-amidating monooxygenase activity and TRH and CRF biosynthesis. Role of copper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]

- 5. Distribution of thyrotropin-releasing hormone (TRH) and precursor peptide (this compound) in adult rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phoenixbiotech.net [phoenixbiotech.net]

- 7. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of TRH-Gly in the Hypothalamic-Pituitary-Thyroid Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Thyrotropin-Releasing Hormone-Glycine (TRH-Gly), the immediate precursor to Thyrotropin-Releasing Hormone (TRH), and its intricate relationship with the Hypothalamic-Pituitary-Thyroid (HPT) axis. While primarily serving as a prohormone for TRH, emerging evidence indicates that this compound possesses intrinsic biological activity, directly interacting with the TRH receptor on pituitary thyrotrophs, albeit with significantly lower potency than its amidated counterpart. This document consolidates key quantitative data, details common experimental methodologies, and illustrates the underlying signaling pathways to offer a comprehensive resource for researchers in endocrinology and drug development.

Introduction

The Hypothalamic-Pituitary-Thyroid (HPT) axis is a cornerstone of endocrine regulation, governing metabolism, growth, and development through a finely tuned feedback loop.[1] The canonical pathway involves the hypothalamic secretion of Thyrotropin-Releasing Hormone (TRH), a tripeptide that stimulates the anterior pituitary to release Thyroid-Stimulating Hormone (TSH).[2][3] TSH, in turn, acts on the thyroid gland to promote the synthesis and release of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3).[4] These thyroid hormones exert negative feedback at the levels of both the hypothalamus and the pituitary to maintain hormonal homeostasis.[1][5]

TRH is synthesized from a larger precursor protein, prepro-TRH, which is enzymatically processed to yield several molecules of the TRH precursor, this compound (pGlu-His-Pro-Gly).[6] The final step in TRH biosynthesis is the amidation of the C-terminal glycine (B1666218) residue of this compound. While long considered an inactive intermediate, studies have revealed that this compound can directly influence the HPT axis, presenting a more complex regulatory landscape than previously understood. This guide delves into the direct and indirect roles of this compound in HPT axis function.

Quantitative Data: this compound vs. TRH

The biological activity of this compound is best understood in direct comparison to TRH. The following tables summarize the available quantitative data on receptor binding and functional potency.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Cell Line/Tissue | Assay Type | Parameter | Value | Reference(s) |

| [³H]-MeTRH | TRH-R | CHO cells expressing human TRH-R | Radioligand Binding | K_d | 1.7 nM | [7] |

| This compound | TRH-R | CHO cells expressing human TRH-R | Competition Binding Assay | IC_50 | 12 µM | [7] |

| [³H]-TRH | TRH-R | Rat pituitary homogenate | Radioligand Binding | K_d | 30 nM | [8] |

Table 2: Functional Potency for TSH and Prolactin Release

| Compound | Administration Route | Endpoint | Relative Potency (this compound vs. TRH) | Animal Model | Reference(s) |

| This compound | Intracisternal (IC) | TSH Release | 0.042% | Male Sprague-Dawley Rats | [5] |

| This compound | Intracardiac (IK) | TSH Release | 0.16% | Male Sprague-Dawley Rats | [5] |

| This compound | Intravenous (IV) | TSH & Prolactin Release | 170 to 400-times less potent | Estrogen, progesterone-primed rats | [9] |

Signaling Pathways

The Hypothalamic-Pituitary-Thyroid (HPT) Axis

The HPT axis operates through a classical negative feedback loop. The hypothalamus releases TRH, which stimulates the anterior pituitary to secrete TSH. TSH then acts on the thyroid gland to produce T3 and T4, which in turn inhibit TRH and TSH release.

Figure 1: The Hypothalamic-Pituitary-Thyroid (HPT) Axis.

TRH Receptor Signaling in Pituitary Thyrotrophs

TRH and, to a lesser extent, this compound, bind to the TRH receptor (TRH-R), a G-protein coupled receptor (GPCR), on the surface of thyrotrophs in the anterior pituitary.[10][11] This binding primarily activates the Gq/11 protein, initiating a downstream signaling cascade that results in the release of TSH and prolactin.[10][11][12]

Figure 2: TRH Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for TRH Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the TRH receptor.

Figure 3: Workflow for TRH Receptor Binding Assay.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human TRH receptor (CHO-TRHR) under standard conditions.

-

Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine protein concentration.

-

-

Binding Assay:

-

In a microtiter plate, add a constant amount of cell membrane preparation to each well.

-

Add a fixed concentration of radiolabeled ligand (e.g., [³H]-MeTRH, approximately 1-2 nM).

-

Add increasing concentrations of the unlabeled competitor (this compound, from 10⁻¹⁰ to 10⁻⁴ M).

-

For non-specific binding, add a high concentration of unlabeled TRH (e.g., 10 µM).

-

Incubate at a controlled temperature (e.g., 4°C) for a specified time to reach equilibrium.

-

-

Separation and Counting:

-